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Compound of Interest

Compound Name: HSD-016

Cat. No.: B1256997

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available research findings on HSD-016, an
investigational 11p3-hydroxysteroid dehydrogenase type 1 (113-HSD1) inhibitor for the potential
treatment of type 2 diabetes. Due to the limited availability of independent replication studies
and detailed published data from the clinical trials of HSD-016, this guide will focus on
comparing the initial preclinical and early-phase clinical findings of HSD-016 with other 11[3-
HSDL1 inhibitors and established standard-of-care treatments for type 2 diabetes.

Executive Summary

HSD-016 is a potent and selective inhibitor of the 113-HSD1 enzyme, which is responsible for
the intracellular conversion of inactive cortisone to active cortisol. By inhibiting this enzyme,
HSD-016 aims to reduce the local effects of cortisol in metabolic tissues, thereby improving
insulin sensitivity and glucose metabolism. Preclinical studies in diet-induced obese (DIO) mice
have shown that HSD-016 can significantly reduce both fed and fasting glucose and insulin
levels. Phase 1 clinical trials in healthy volunteers have been completed to assess its safety,
pharmacokinetics, and pharmacodynamics. However, to date, there is a lack of publicly
available, peer-reviewed independent replication studies or detailed results from later-phase
clinical trials.

This guide will compare the available data on HSD-016 with:

o Other Investigational 113-HSD1 Inhibitors: INCB13739 and Carbenoxolone.
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» Standard-of-Care Treatments for Type 2 Diabetes: Metformin, Empagliflozin (an SGLT2
inhibitor), and Semaglutide (a GLP-1 receptor agonist).

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the available quantitative data for HSD-016 and its
comparators. It is important to note that the data for HSD-016 is primarily from preclinical
studies, while the data for the other compounds are from more extensive clinical trials.

Table 1: Comparison of 113-HSD1 Inhibitors
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Feature

HSD-016

INCB13739

Carbenoxolone
(Non-selective)

Mechanism of Action

Selective 113-HSD1

inhibitor

Selective 113-HSD1
inhibitor

Non-selective 11[3-
HSD inhibitor

Development Stage

Phase 1 completed in

healthy volunteers

Phase 2 completed in
patients with T2D

Investigated for
effects on insulin

sensitivity

Reported Efficacy

Preclinical (DIO mice):

Significant reduction
in fed and fasting
glucose and insulin

levels.

Clinical (Phase 2):
-0.6% reduction in
HbAlc at 200 mg
dose compared to
placebo.[1][2]
Significant decrease
in fasting plasma

glucose.[1][2]

Clinical: Reduced
glucose production
during
hyperglucagonemia in
diabetic patients.[3]
No significant effect
on peripheral glucose

disposal.[4]

Effect on Lipids

Data not available

Significant decrease
in total cholesterol,
LDL, and triglycerides
in hyperlipidemic
patients.[1][2]

Reduced total
cholesterol in healthy

subjects.[3]

Effect on Body Weight

Data not available

Decrease in body
weight relative to
placebo.[1][2]

Data not available

Adverse Effects

Well-tolerated in
preclinical studies and
Phase 1 trials in

healthy volunteers.

Generally well-
tolerated. Reversible,
dose-dependent
elevation in ACTH.[1]

[2]

Raised blood pressure
and lowered plasma

potassium.[3]

Table 2: Comparison with Standard-of-Care Type 2 Diabetes Treatments
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Empagliflozin

Semaglutide

HSD-016 . (GLP-1
Feature . Metformin (SGLT2
(Projected) . Receptor
Inhibitor) .
Agonist)
GLP-1 receptor
agonist;
Decreases enhances
hepatic glucose glucose-
production, Inhibits SGLT2 in  dependent
Reduces ) ) ) )
) ) decreases the kidneys, insulin secretion,
Mechanism of intracellular _ _ _ _
_ . intestinal glucose  increasing suppresses
Action cortisol _ _
) absorption, urinary glucose glucagon
production. ] ) ) i i
increases insulin  excretion.[9][10] secretion, slows
sensitivity.[5][6] gastric emptying,
[718] and promotes
satiety.[11][12]
[13]
Data not
HbAlc _ ~1.0-1.5% ~0.5-1.0% Up to ~1.5%
) available from ) ) )
Reduction reduction.[7] reduction. reduction.[13]

patient trials.

Effect on Body
Weight

Potentially

modest weight

Neutral or

modest weight

Weight loss of 2-
3 kg.[14]

Significant
weight loss (up
to 14.9% in

loss. loss.[5][7] obesity trials).
[12]
Hypoglycemia Low (when used
.yp i Low (expected) Low ( Low
Risk as monotherapy)
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Proven to reduce

the risk of major
Proven to reduce

adverse ] ]
] ) ) the risk of major
Cardiovascular Potential cardiovascular
] Unknown ] adverse
Benefits benefits.[7] events and

o cardiovascular
hospitalization
) events.[12]
for heart failure.

[14]

Genital mycotic

) Gastrointestinal infections,
Unknown in ) ) Nausea,
Common ) side effects (e.g.,  urinary tract -
patient . i ) vomiting,
Adverse Effects ) diarrhea, infections, )
populations. diarrhea.[11]
nausea).[5] volume
depletion.

Experimental Protocols

Due to the lack of detailed published protocols for HSD-016 clinical trials, this section provides
a generalized protocol for a Phase 2 clinical trial of an oral anti-diabetic agent, based on
publicly available information for similar compounds, and a specific protocol for INCB13739.

Generalized Phase 2 Clinical Trial Protocol for an Oral
Anti-Diabetic Agent

o Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group
study.

o Participants: Patients with type 2 diabetes who have inadequate glycemic control (e.g.,
HbAlc between 7.0% and 10.0%) despite being on a stable dose of metformin.

« Intervention:
o Treatment Group 1: Investigational drug (e.g., 50 mg) once daily + metformin.

o Treatment Group 2: Investigational drug (e.g., 100 mg) once daily + metformin.
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o

Placebo Group: Placebo once daily + metformin.

e Duration: 12-24 weeks of treatment.

e Primary Endpoint: Change in HbAlc from baseline to the end of the treatment period.

e Secondary Endpoints:

[¢]

Proportion of patients achieving an HbAlc <7.0%.

Change in fasting plasma glucose from baseline.

Change in body weight from baseline.

Changes in lipid profile (total cholesterol, LDL-C, HDL-C, triglycerides).

Assessment of insulin resistance (e.g., HOMA-IR).

Safety and tolerability, assessed by monitoring adverse events, clinical laboratory tests,
vital signs, and electrocardiograms.

o Methodology:

Screening Period: Potential participants undergo a screening visit to assess eligibility
based on inclusion and exclusion criteria. This includes medical history review, physical
examination, and laboratory tests.

Run-in Period: Eligible participants may enter a run-in period to ensure compliance with
metformin treatment and to obtain stable baseline measurements.

Randomization: Participants are randomly assigned to one of the treatment arms.

Treatment Period: Participants take the assigned study medication once daily for the
duration of the trial. Regular clinic visits are scheduled (e.g., at weeks 4, 8, and 12) to
monitor efficacy and safety.

Data Collection: Blood samples for HbAlc, fasting plasma glucose, and lipids are
collected at baseline and at specified intervals throughout the study. Body weight and vital
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signs are also measured. Adverse events are recorded at each visit.

o Statistical Analysis: The primary efficacy analysis is typically a comparison of the mean
change in HbAlc from baseline to the final visit between the active treatment groups and
the placebo group, using an analysis of covariance (ANCOVA) model with baseline HbAlc
as a covariate.

Specific Protocol for INCB13739 Phase 2 Study
(NCT00698230)

o Study Design: A double-blind, placebo-controlled, parallel study.[1][2]

» Participants: 302 patients with type 2 diabetes with inadequate glycemic control (A1C 7-
11%) on metformin monotherapy (mean 1.5 g/day ).[1][2]

« Intervention: Participants were randomized to receive one of five doses of INCB13739 or a
placebo once daily for 12 weeks, in addition to their ongoing metformin therapy.[1][2]

e Primary Endpoint: The change in HbAlc at the end of the 12-week study period.[1][2]

e Secondary Endpoints: Changes in fasting glucose, lipids, weight, and assessment of
adverse events and safety.[1][2]

» Key Findings at 12 weeks (200 mg dose):

o

Significant reduction in A1C (-0.6% vs. placebo).[1][2]
o Significant reduction in fasting plasma glucose (-24 mg/dL vs. placebo).[1][2]
o Significant reduction in HOMA-IR (-24% vs. placebo).[1][2]

o Significant decrease in total cholesterol, LDL cholesterol, and triglycerides in
hyperlipidemic patients.[1][2]

o Adecrease in body weight relative to placebo.[1][2]

o Areversible, dose-dependent elevation in adrenocorticotrophic hormone (ACTH) was
observed.[1][2]
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Mandatory Visualization
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Caption: Mechanism of action of HSD-016 as an 113-HSDZ1 inhibitor.

Experimental Workflow for a Phase 2 Anti-Diabetic Drug
Trial

Phase 2 Clinical Trial Workflow

12-24 Week

Data Analysis
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Patient Screening etformin
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Click to download full resolution via product page

Caption: Generalized workflow for a Phase 2 clinical trial of an oral anti-diabetic drug.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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